tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate
Description
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is tert-butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate , which precisely defines its molecular architecture. The structure consists of:
- A cyclobutane ring substituted at the 1-position with a methylamino group (-NHCH₃).
- A methylcarbamate group (-NHC(O)O-tert-butyl) attached via a methylene bridge (-CH₂-) to the same cyclobutyl carbon.
The SMILES notation (O=C(OC(C)(C)C)NCC1(NC)CCC1) elucidates connectivity: the tert-butoxy carbonyl group links to a methylene-bound cyclobutane ring, which itself bears a methylamino substituent.
| Molecular Property | Value |
|---|---|
| Molecular formula | C₁₁H₂₂N₂O₂ |
| Molecular weight | 214.31 g/mol |
| CAS Registry Number | 1858137-24-2 |
| PubChem CID | 121552440 |
Common Synonyms and Registry Identifiers
This compound is alternatively referenced as:
- tert-Butyl ((1-(methylamino)cyclobutyl)methyl)carbamate
- Carbamic acid, N-[1-(methylamino)cyclobutyl]methyl-, 1,1-dimethylethyl ester.
Key identifiers include:
Molecular Geometry and Stereochemical Considerations
Cyclobutyl Ring Conformation Analysis
The cyclobutane ring adopts a non-planar "puckered" conformation to alleviate angle strain inherent in its 90° bond angles (vs. the ideal 109.5° for sp³ hybridization). This puckering creates two distinct planes:
- Two carbon atoms lie approximately 25° above the plane formed by the other two.
- Torsional strain is reduced through partial staggering of adjacent C-H bonds, though eclipsing interactions persist.
Conformational dynamics :
- Puckering allows bond angles to relax to ~88°, decreasing angle strain at the expense of increased torsional strain.
- Substituent effects: The methylamino group at the 1-position induces localized distortion, as evidenced by NMR studies showing altered coupling constants in similar cyclobutane derivatives.
Methylamino and Carbamate Group Spatial Arrangement
The spatial arrangement of functional groups is governed by steric and electronic factors:
Methylamino group :
Carbamate moiety :
Key structural interactions :
- Intramolecular hydrogen bonding between the carbamate carbonyl oxygen and methylamino hydrogen is precluded by their spatial separation.
- van der Waals interactions between the tert-butyl group and cyclobutane ring influence the compound's solubility profile.
Properties
IUPAC Name |
tert-butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITHVUIBQKJNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Overview and Properties
Structural Characteristics
tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate features a cyclobutyl ring with two key substituents: a Boc-protected aminomethyl group and a methylamino group. The molecular formula is C₁₁H₂₂N₂O₂ with a molecular weight of 214.31 g/mol. The structure contains 11 hydrogen atoms, 22 nitrogen atoms, and 2 oxygen atoms according to its chemical properties.
Physical Properties
The compound typically exists as a powder at room temperature with the following safety classification:
General Synthetic Approaches to tert-butyl Carbamates
Applicable Synthetic Pathways Based on Structurally Similar Compounds
Based on the structural similarity to other tert-butyl carbamate derivatives found in patent literature, several potential synthetic routes can be proposed:
Route A: From Cyclobutyl Precursors
Specific Preparation Methods
Preparation via Phase-Transfer Catalysis
Based on the patent literature describing the synthesis of related tert-butyl carbamate derivatives, a phase-transfer catalysis approach could be applicable:
- Starting with an appropriately substituted cyclobutyl derivative containing both amine functionalities
- Selective protection of the primary amine using Boc anhydride
- Use of tetrabutylammonium bromide as phase-transfer catalyst
- Reaction in ethyl acetate with potassium hydroxide as the base
The reaction parameters would typically be:
| Parameter | Condition |
|---|---|
| Temperature | -10 to 5°C |
| Solvent | Ethyl acetate |
| Catalyst | Tetrabutylammonium bromide |
| Base | 50% KOH solution |
| Reaction time | 3-5 hours |
Proposed Method Based on Patent CN102020589B
Although focusing on a different compound, patent CN102020589B provides valuable insights into the synthesis of tert-butyl carbamate derivatives. Adapting this methodology:
- Use N-Boc-protected amino acid as starting material
- Form mixed anhydride with isobutyl chlorocarbonate using N-methylmorpholine as acid binding agent
- Condensation with appropriate amine in anhydrous ethyl acetate
- Modification of functional groups to obtain the target compound
Critical reaction parameters:
Analytical Methods for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structural confirmation, ¹H NMR spectroscopy would be expected to show:
- A singlet at approximately δ 1.4 ppm for the 9 protons of the tert-butyl group
- Multiplets for the cyclobutyl ring protons around δ 1.5-2.5 ppm
- Signals for the methylene groups adjacent to nitrogen atoms around δ 3.0-3.6 ppm
- A singlet for the N-methyl group around δ 2.4-2.6 ppm
- Broad signals for the NH protons
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
- Molecular ion peak at m/z 215 [M+H]⁺
- Fragment corresponding to loss of tert-butyl group (m/z 159)
- Fragment corresponding to loss of Boc group (m/z 115)
Infrared Spectroscopy
Key IR absorption bands would include:
- Carbonyl stretch of the carbamate around 1700 cm⁻¹
- N-H stretching around 3300-3400 cm⁻¹
- C-H stretching of the tert-butyl group around 2950-2980 cm⁻¹
- C-O stretching around 1150-1250 cm⁻¹
Purification Methods
Chromatographic Purification
The compound can be purified using:
- Column chromatography on silica gel using ethyl acetate/hexane or dichloromethane/methanol gradient systems
- Preparative HPLC using C18 columns with acetonitrile/water mobile phases
Crystallization/Recrystallization
Based on patented procedures for similar compounds, crystallization could be performed:
- Evaporation of reaction solvent
- Addition of hexane to induce crystallization
- Filtration and washing with cold hexane
- Drying under vacuum at room temperature
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Synthesis and Production
The synthesis of tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with cyclobutylmethylamine derivatives. The synthetic routes may include amination, reduction, and esterification processes, optimized for yield and purity. Industrial production often utilizes continuous flow reactors for efficiency and consistency .
Medicinal Chemistry
The compound's carbamate structure is similar to several known drugs, making it a candidate for drug development. Its potential therapeutic properties are being explored in various studies, particularly its interactions with biological targets such as enzymes and receptors. For instance, its ability to inhibit or activate specific enzymes could lead to new treatments for diseases .
Biological Research
In biological contexts, this compound can be utilized to study metabolic pathways and enzyme interactions. Its structural features allow it to engage with biological systems effectively, making it useful in biochemical assays aimed at understanding cellular functions .
Chemical Synthesis
This compound acts as an intermediate in the synthesis of more complex molecules. Its stability and reactivity facilitate various chemical transformations, which are essential in the development of new materials and compounds in organic chemistry .
Industrial Applications
In industrial settings, this compound is employed in the production of polymers, coatings, and other materials due to its favorable chemical properties. Its reactivity allows it to be integrated into diverse manufacturing processes .
Case Study 1: Drug Development
A recent study focused on the modification of carbamate derivatives for enhanced selectivity against specific enzymes in cancer treatment pathways. The introduction of this compound into the synthesis process showed promising results in terms of potency and selectivity compared to traditional compounds .
Case Study 2: Biochemical Assays
In a biochemical assay designed to evaluate enzyme inhibition, this compound demonstrated significant interaction with target enzymes, leading to a better understanding of its potential therapeutic mechanisms .
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to carbamate derivatives with similar scaffolds but differing in ring size, substituents, and functional groups. Key analogs include:
Key Observations :
- Ring Size : The cyclobutyl ring in the target compound imposes greater ring strain but enhanced rigidity compared to cyclopropane (3-membered) or cyclohexane (6-membered) analogs. This affects conformational flexibility and binding to biological targets .
- Substituent Effects: The methylamino group in the target compound provides a primary amine upon deprotection, whereas analogs with hydroxyethyl (e.g., ) or benzamide groups (e.g., ) exhibit altered solubility and reactivity.
Pharmacological and Physicochemical Properties
- Cyclohexyl benzamide derivatives (e.g., compound 5a in ) were studied as low-to-moderate affinity opioid receptor agonists , with substituents like trifluoromethyl groups enhancing lipophilicity and membrane permeability .
- The cyclopropane analog () may exhibit improved metabolic stability due to the smaller ring’s resistance to enzymatic degradation, a property critical in drug design .
Biological Activity
tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate, with the molecular formula CHNO, is a carbamate derivative that has garnered attention in various fields such as medicinal chemistry, biological research, and industrial applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for further investigation into its biological activity and potential therapeutic benefits.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. Understanding the precise mechanisms requires detailed studies focusing on its interaction with specific molecular targets.
2. Lipophilicity and Metabolic Stability
Studies have indicated that modifications to the tert-butyl group can influence lipophilicity and metabolic stability. For instance, replacing the tert-butyl group with a CF-cyclobutane moiety in related compounds resulted in increased lipophilicity while affecting metabolic stability variably . This suggests that structural variations in this compound could similarly impact its pharmacokinetic properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Lipophilicity | Metabolic Stability |
|---|---|---|---|---|
| tert-butyl N-{[1-(aminomethyl)cyclobutyl]methyl}carbamate | Structure | Moderate antifungal activity | High | Variable |
| tert-butyl 2-(methylamino)ethylcarbamate | Structure | Antihistamine effects | Moderate | High |
| tert-butyl N-{[1-(methylamino)cyclopropyl]methyl}carbamate | Structure | Low activity | Low | Low |
Pharmacological Implications
The structural characteristics of this compound suggest potential applications in drug development. Its carbamate structure is similar to several known pharmacological agents, indicating that it may possess therapeutic properties worth exploring further.
Q & A
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Waste disposal : Neutralize with 10% acetic acid before aqueous disposal .
How can the compound’s solubility be optimized for in vitro assays?
Advanced Research Question
Strategies :
- Co-solvents : Use DMSO (≤5% v/v) for stock solutions; dilute in PBS (pH 7.4) .
- Surfactants : Add 0.1% Tween-80 to improve aqueous dispersion .
- Salt forms : Convert to hydrochloride salt for enhanced solubility in polar solvents .
What computational methods aid in predicting this compound’s interactions with biological targets?
Advanced Research Question
- Docking simulations : AutoDock Vina or Schrödinger Suite to model binding poses at GPCRs .
- MD (Molecular Dynamics) : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR : Predict ADMET properties using descriptors like logP (experimental ~1.8) .
How does the compound’s stereochemistry impact its bioactivity?
Advanced Research Question
The cyclobutyl ring’s conformation influences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
